molecular formula C22H20Cl3N3OS B2486343 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899935-02-5

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2486343
CAS No.: 899935-02-5
M. Wt: 480.83
InChI Key: ZMFULAVZCULXFN-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic compound featuring a spirocyclic structure. This compound contains functional groups such as sulfanyl and acetamide, which contribute to its unique chemical properties. The presence of multiple chlorine atoms and a spirocyclic diazaspiro ring system makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. The starting materials often include 4-chlorophenyl derivatives and diazaspiro compounds. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazaspiro ring can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and acetamide groups can interact with enzymes and receptors, modulating their activity. The diazaspiro ring system may also play a role in stabilizing the compound’s interaction with its targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
  • N-(4-Chlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Uniqueness

What sets 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide apart is its specific combination of functional groups and the spirocyclic structure. This unique arrangement allows for distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-18-9-8-16(24)12-17(18)25/h4-9,12H,1-3,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFULAVZCULXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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